Vaccarin

Beschreibung

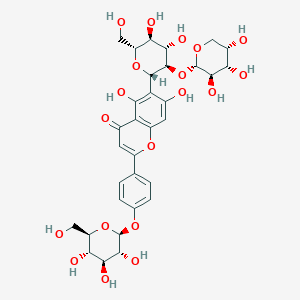

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIKGLVKALOGDP-HLEFUGOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319173 | |

| Record name | Vaccarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53452-16-7 | |

| Record name | Vaccarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53452-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vaccarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Vaccarin: A Technical Guide

Introduction

Vaccarin (VAC), a flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis, has garnered significant scientific interest due to its diverse pharmacological activities. Possessing a complex molecular structure, this compound has demonstrated a range of therapeutic effects, including anti-diabetic, anti-inflammatory, neuroprotective, and pro-angiogenic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key signaling pathways, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of these complex biological processes.

Core Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating a variety of intracellular signaling cascades. Its pleiotropic nature stems from its ability to interact with multiple molecular targets, leading to a cascade of downstream events that collectively contribute to its observed pharmacological profile. The primary mechanisms of action are categorized below based on their therapeutic implications.

Anti-Diabetic and Metabolic Effects

This compound has shown considerable promise in the management of type 2 diabetes mellitus (T2DM) and its complications, primarily through the modulation of glucose and lipid metabolism, improvement of insulin sensitivity, and protection against diabetes-induced organ damage.

The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. This compound has been shown to activate AMPK, leading to beneficial effects on insulin resistance and hepatic steatosis.[1]

-

Mechanism: Activated AMPK enhances insulin sensitivity and reduces lipid accumulation in hepatocytes.[1] This is achieved through the downstream regulation of key metabolic enzymes and transcription factors involved in glucose uptake, gluconeogenesis, and fatty acid oxidation. In the context of diabetic angiopathy, this compound impedes high glucose-induced endothelial dysfunction through the ROS/AMPK/miRNA-34a/eNOS signaling cascade.[2]

Caption: this compound's role in the ROS/AMPK/miRNA-34a/eNOS pathway.

Diabetic nephropathy (DN) is a severe complication of diabetes. This compound has been found to suppress DN by inhibiting the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3][4]

-

Mechanism: this compound directly targets and inhibits the phosphorylation of EGFR.[3][4] This, in turn, prevents the activation of its downstream mediator, ERK1/2. The inhibition of this pathway mitigates renal fibrosis, inflammation, and oxidative stress, key pathological features of DN.[3] this compound also suppresses the epithelial-mesenchymal transition (EMT), a critical process in renal fibrosis.[3][4]

Caption: Inhibition of the EGFR/ERK1/2 pathway by this compound in DN.

This compound can also improve insulin sensitivity and glucose uptake through the G protein-coupled receptor 120 (GPR120)-PI3K/AKT/GLUT4 pathway.[5]

-

Mechanism: this compound activates GPR120 in adipose tissue, which subsequently triggers the PI3K/AKT signaling cascade.[5] This leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, enhancing glucose uptake in white adipose tissue and skeletal muscle.[5]

Angiogenesis and Wound Healing

This compound promotes angiogenesis, the formation of new blood vessels, which is a critical process in wound healing.[6][7]

The pro-angiogenic effects of this compound are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/ERK and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[6][7]

-

Mechanism: this compound treatment leads to increased phosphorylation of both ERK and AKT.[6][7] These kinases are central to signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.[7] Studies have shown that this compound enhances the expression of pro-angiogenic factors and increases microvascular density at wound sites.[6]

Caption: this compound's activation of pro-angiogenic signaling pathways.

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways.

In the context of diabetic vascular complications, this compound alleviates high glucose-induced endothelial inflammatory injury by mediating the miR-570-3p/Histone Deacetylase 1 (HDAC1) pathway.[8]

-

Mechanism: High glucose levels decrease the expression of miR-570-3p, leading to increased HDAC1 expression and subsequent inflammation (e.g., increased TNF-α and IL-1β). This compound treatment upregulates miR-570-3p, which in turn inhibits HDAC1, thereby reducing the expression of pro-inflammatory cytokines.[8]

This compound has been shown to suppress the expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as Cyclooxygenase-2 (COX-2).[9] This contributes to its overall anti-inflammatory effect in various pathological conditions.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in the context of ischemic brain injury.[10]

-

Mechanism: The neuroprotective action of this compound is attributed to its ability to modulate hypoxia-inflammatory-apoptosis pathways through interactions with multiple targets. Key mechanistic components include the Vascular Endothelial Growth Factor (VEGF) and IL-17 signaling pathways.[10] By mitigating neuronal loss and improving neuronal morphology, this compound shows potential for the treatment of ischemic stroke.[10]

Quantitative Data

While numerous studies have demonstrated the dose-dependent effects of this compound, specific IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are not consistently reported across the literature. The effective concentrations of this compound observed in in-vitro studies typically range from the low micromolar to the microgram per milliliter level. For instance, a concentration of 2.15 µM was shown to significantly promote human microvascular endothelial cell (HMEC-1) proliferation, migration, and tube formation.[7] In another study, 0.5 μg/ml of this compound was found to have optimal stimulatory effects on the proliferation and milk synthesis of bovine mammary epithelial cells.[11]

| Biological Activity | Cell Line/Model | Effective Concentration | Observed Effect | Reference |

| Angiogenesis | HMEC-1 | 2.15 µM | Promoted cell proliferation, migration, and tube formation. | [7] |

| Cell Proliferation | Bovine Mammary Epithelial Cells | 0.5 µg/ml | Stimulated cell proliferation and milk synthesis. | [11] |

Experimental Protocols

The following sections provide generalized protocols for key experimental techniques frequently used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (to a final concentration of 0.5 mg/mL) or MTS solution to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Caption: Workflow for a typical cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., p-AKT, p-ERK, EGFR).

-

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of target genes (e.g., inflammatory cytokines, fibrosis markers).

-

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).

-

qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

-

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of specific proteins within tissue sections.

-

Principle: An antibody specific to the target protein is used to detect the protein in its native location within a tissue slice. The antibody is then visualized using a chromogenic or fluorescent detection system.

-

Protocol:

-

Tissue Preparation: Fix tissues in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Unmask the antigenic epitopes, typically by heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a chromogenic substrate like DAB, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei, then dehydrate, clear, and mount with a coverslip.

-

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in metabolism, inflammation, angiogenesis, and cell survival underscores its therapeutic potential for a wide range of diseases, including diabetes and its complications, inflammatory disorders, and ischemic injuries. This guide provides a comprehensive overview of the current understanding of this compound's molecular mechanisms, offering a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic efficacy and to explore its potential for clinical applications. The development of more targeted studies to determine specific binding affinities and kinetic parameters will be crucial for advancing this compound from a promising lead compound to a clinically relevant therapeutic agent.

References

- 1. broadpharm.com [broadpharm.com]

- 2. addgene.org [addgene.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. usbio.net [usbio.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Immunohistochemistry Procedure [sigmaaldrich.com]

- 8. This compound | Integrin | Akt | PERK | AMPK | TargetMol [targetmol.com]

- 9. m.youtube.com [m.youtube.com]

- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

A Technical Guide to the Role of Vaccarin in Endothelial Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a compound of significant interest in the field of vascular biology.[1] Its pro-angiogenic properties, specifically its ability to stimulate the proliferation of endothelial cells, position it as a promising candidate for therapeutic applications in wound healing and ischemic diseases.[2][3][4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process in which endothelial cell proliferation is a critical step.[5] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its effects on endothelial cell proliferation, supported by quantitative data and detailed experimental protocols.

Molecular Mechanism of Action: Signaling Pathways

This compound's pro-proliferative effect on endothelial cells is not mediated by a single, isolated mechanism but rather through the activation of multiple, interconnected signaling pathways. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][3]

Evidence suggests that this compound's activity may be initiated through its interaction with the basic fibroblast growth factor receptor (bFGFR).[2][6] Activation of bFGFR by this compound leads to the phosphorylation and subsequent activation of downstream signaling cascades.[2] Specifically, this compound has been shown to increase the phosphorylation of Akt and Erk, key proteins in their respective pathways that are closely linked to the migration, proliferation, and survival of endothelial cells.[2][4][5] In models of diabetic wound healing, this compound has also been shown to promote the proliferation of endothelial cells under high-glucose conditions by activating the FOXP2/AGGF1 pathway, which subsequently enhances the phosphorylation of Akt and Erk1/2.[7]

Quantitative Data on Endothelial Cell Proliferation

The pro-proliferative effects of this compound on human microvascular endothelial cells (HMEC-1) have been quantified in several studies. The data consistently demonstrates a dose-dependent increase in cell proliferation.

| Cell Line | Treatment Condition | This compound Concentration (µM) | Proliferation Effect (% of Control) | Reference |

| HMEC-1 | Normal Glucose | 0.54 | 103.15 ± 0.95 | [5] |

| HMEC-1 | Normal Glucose | 1.08 | 109.71 ± 0.85 | [5] |

| HMEC-1 | Normal Glucose | 2.15 | 125.62 ± 1.14 (Optimum) | [5] |

| HMEC-1 | Normal Glucose | 4.30 | 117.54 ± 1.65 | [5] |

| HMEC-1 | Normal Glucose | 8.60 | 114.54 ± 1.85 | [5] |

| HMEC-1 | Normal Glucose | 17.20 | 110.21 ± 1.27 | [5] |

| HMEC-1 | High Glucose (30 mM) | 1, 2, 5, 10 | Significant increase in cell viability | [7] |

Table 1: Summary of quantitative data on the effect of this compound on endothelial cell proliferation.

Key Experimental Protocols

The investigation of this compound's role in endothelial cell proliferation involves a series of established in vitro and in vivo assays.

Endothelial Cell Proliferation Assay (Sulforhodamine B Method)

This assay is used to determine cell density based on the measurement of cellular protein content.[5]

-

Cell Seeding: Seed HMEC-1 cells in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.54 to 34.40 µM) and incubate for 48 hours.[5]

-

Fixation: Discard the supernatant and add 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

-

Destaining: Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Measurement: Measure the optical density (OD) at 515 nm using a microplate reader. The proliferation ratio is calculated relative to the control group.

Western Blotting for Signaling Protein Phosphorylation

Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins like Akt and ERK.[2]

-

Cell Lysis: After treatment with this compound, wash the endothelial cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (p-Akt), total ERK, and phospho-ERK (p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[4][5][8][9]

-

Matrix Coating: Thaw a basement membrane matrix (e.g., Matrigel) on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.[10]

-

Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[11]

-

Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the desired concentration of this compound.

-

Plating: Seed the cells onto the solidified matrix at a density of 1.5-3 x 10⁴ cells/well.[10]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[10]

-

Visualization and Quantification: Observe the formation of tube-like structures using a light microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length using imaging software.

Conclusion

This compound has been demonstrated to be a potent stimulator of endothelial cell proliferation.[4][5] Its mechanism of action is primarily attributed to the activation of the PI3K/Akt and MAPK/ERK signaling pathways, likely initiated through the bFGF receptor.[2][6] The quantitative data robustly supports its dose-dependent pro-proliferative effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other potential pro-angiogenic compounds. For professionals in drug development, this compound represents a promising lead compound for therapies aimed at promoting angiogenesis in contexts such as chronic wound healing and tissue ischemia.

References

- 1. Protective Effects and Mechanisms of this compound on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Regulates Diabetic Chronic Wound Healing through FOXP2/AGGF1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Vaccarin: A Technical Guide for Angiogenesis and Neovascularization Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a promising bioactive compound in the field of vascular biology.[1] This technical guide provides an in-depth overview of the current research on this compound's role in promoting angiogenesis and neovascularization. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design and execute further studies in this area. The guide summarizes key quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways.

Quantitative Data Summary

This compound has been shown to promote key angiogenic processes in a dose-dependent manner. The following tables summarize the quantitative findings from in vitro studies on Human Microvascular Endothelial Cells (HMEC-1).

Table 1: Effect of this compound on HMEC-1 Proliferation

| This compound Concentration (µM) | Proliferation Ratio (% of Control) | Significance (P-value) |

| 0.54 | 103.15 ± 0.95 | < 0.05 |

| 1.08 | 109.71 ± 0.85 | < 0.05 |

| 2.15 | 125.62 ± 1.14 | < 0.01 |

| 4.30 | 117.54 ± 1.65 | < 0.05 |

| 8.60 | 114.54 ± 1.85 | < 0.05 |

| 17.20 | 110.21 ± 1.27 | < 0.05 |

| 34.40 | Not specified | Not specified |

Data extracted from a study utilizing a sulforhodamine B assay after 48 hours of cultivation.[2]

Table 2: Optimal this compound Concentration for In Vitro Angiogenic Activities

| Angiogenic Process | Cell Line | Optimal this compound Concentration (µM) |

| Proliferation | HMEC-1 | 2.15 |

| Migration | HMEC-1 | 2.15 |

| Tube Formation | HMEC-1 | 2.15 |

These optimal concentrations were identified as significantly promoting the respective angiogenic processes in HMEC-1 cells.[3][4]

Experimental Protocols

This section details the methodologies for key in vitro and in vivo experiments cited in the literature for studying the effects of this compound on angiogenesis.

In Vitro Assays

1. Cell Proliferation Assay (Sulforhodamine B Assay) [2][3]

-

Cell Line: Human Microvascular Endothelial Cells (HMEC-1).

-

Seeding: Plate HMEC-1 cells in 96-well plates.

-

Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.54, 1.08, 2.15, 4.30, 8.60, 17.20, and 34.40 µM). A control group with no this compound treatment is included.

-

Incubation: Cultivate the cells for 48 hours.

-

Fixation: Fix the cells with trichloroacetic acid.

-

Staining: Stain the cells with 0.4% sulforhodamine B (SRB) solution.

-

Quantification: Dissolve the bound dye with a Tris-base solution and measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The proliferation ratio is calculated as a percentage of the control group.

2. Cell Migration Assay (Wound Healing Assay or Transwell Assay) [3][5][6][7]

-

Wound Healing Assay:

-

Cell Seeding: Grow HMEC-1 cells to confluence in a multi-well plate.

-

Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium with or without this compound (e.g., 2.15 µM).

-

Imaging: Capture images of the scratch at different time points (e.g., 0 and 24 hours).

-

Analysis: Measure the closure of the scratch area over time to quantify cell migration.

-

-

Transwell Assay (Boyden Chamber):

-

Chamber Setup: Use a two-chamber system with a porous membrane (e.g., 8 µm pores).

-

Cell Seeding: Seed HMEC-1 cells in the upper chamber in a serum-free medium.

-

Chemoattractant: Add medium containing this compound to the lower chamber as a chemoattractant.

-

Incubation: Allow cells to migrate through the membrane for a specified period.

-

Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane and count them under a microscope.

-

3. Tube Formation Assay [3][8][9][10][11][12]

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel). Allow it to solidify at 37°C.

-

Cell Seeding: Seed HMEC-1 cells onto the solidified matrix in a medium containing this compound (e.g., 2.15 µM) or a control vehicle.

-

Incubation: Incubate the plate for a period that allows for the formation of capillary-like structures (typically 6-24 hours).

-

Visualization: Observe and photograph the tube network using a microscope.

-

Quantification: Analyze the images to quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

In Vivo Models

1. Mouse Matrigel Plug Assay [3]

-

Matrigel Preparation: Mix Matrigel with this compound at a predetermined concentration.

-

Injection: Subcutaneously inject the Matrigel mixture into the flanks of mice. A control group receives Matrigel without this compound.

-

Incubation Period: Allow the Matrigel plugs to solidify and for blood vessels to infiltrate for a specific duration (e.g., 7-14 days).

-

Plug Excision: Excise the Matrigel plugs.

-

Analysis: Analyze the plugs for neovascularization by:

2. Rat Skin Excision Wound Healing Model [14][15]

-

Wound Creation: Create full-thickness skin excision wounds on the backs of rats.

-

Treatment: Topically apply an ointment containing this compound (e.g., 0.1%) to the wound site. A control group receives the vehicle ointment.

-

Observation: Monitor wound closure over time by measuring the wound area.

-

Histological Analysis: On specific days post-wounding (e.g., days 6, 9, and 11), excise the wound tissue for histological analysis.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31, bFGFR) to assess microvascular density in the healing tissue.[14][16]

Signaling Pathways and Mechanisms of Action

This compound promotes angiogenesis through the activation of several key signaling pathways within endothelial cells. The diagrams below illustrate these mechanisms.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR1 [label="FGFR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Tube Formation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bFGF [label="bFGF", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> FGFR1 [label=" activates"]; bFGF -> FGFR1 [label=" binds"]; FGFR1 -> PI3K; FGFR1 -> MAPK; PI3K -> AKT; AKT -> pAKT [label=" phosphorylation"]; MAPK -> ERK; ERK -> pERK [label=" phosphorylation"]; pAKT -> Angiogenesis; pERK -> Angiogenesis;

// Invisible edges for layout {rank=same; PI3K; MAPK;} {rank=same; AKT; ERK;} {rank=same; pAKT; pERK;} } .dot Figure 1: this compound activates the PI3K/AKT and MAPK/ERK signaling pathways, potentially through the FGF-2/FGFR1 axis, to promote angiogenesis.

// Nodes InVitro [label="In Vitro Studies\n(HMEC-1 Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation Assay\n(SRB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Migration [label="Migration Assay\n(Wound Healing/Transwell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TubeFormation [label="Tube Formation Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Matrigel [label="Matrigel Plug Assay\n(Mouse)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WoundHealing [label="Wound Healing Model\n(Rat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(p-AKT, p-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IHC [label="Immunohistochemistry\n(CD31, p-bFGFR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges InVitro -> Proliferation; InVitro -> Migration; InVitro -> TubeFormation; Proliferation -> InVivo; Migration -> InVivo; TubeFormation -> InVivo; InVivo -> Matrigel; InVivo -> WoundHealing; Matrigel -> Mechanism; WoundHealing -> Mechanism; Mechanism -> WesternBlot; Mechanism -> IHC; } .dot Figure 2: A logical workflow for investigating the pro-angiogenic effects of this compound, from in vitro screening to in vivo validation and mechanistic studies.

Conclusion

The available evidence strongly suggests that this compound is a potent promoter of angiogenesis and neovascularization.[3][14] It enhances endothelial cell proliferation, migration, and tube formation, key events in the angiogenic cascade.[2] The pro-angiogenic effects of this compound are mediated, at least in part, through the activation of the PI3K/AKT and MAPK/ERK signaling pathways.[14][17] Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the therapeutic potential of this compound in conditions where enhanced angiogenesis is beneficial, such as wound healing and ischemic diseases. This guide provides a solid foundation for researchers to build upon in their future investigations of this promising natural compound.

References

- 1. This compound alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Migration and Cell Invasion Research | Life Science Research | Merck [merckmillipore.com]

- 7. innoprot.com [innoprot.com]

- 8. promocell.com [promocell.com]

- 9. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. scienceopen.com [scienceopen.com]

- 17. This compound hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Flavonoid Glycoside Vaccarin: A Technical Guide to its Natural Source and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin, a significant flavonoid glycoside, has garnered attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of its primary natural source, the seeds of Vaccaria segetalis (Neck.) Garcke, commonly known as Semen Vaccariae or Wang-Bu-Liu-Xing in traditional Chinese medicine. This document details the natural occurrence of this compound, methods for its extraction and purification, and analytical techniques for its quantification. Furthermore, it elucidates the experimental protocols for investigating its biological activity, with a focus on its role in stimulating the Prolactin receptor (PrlR)-PI3K signaling pathway in bovine mammary epithelial cells.

Introduction

This compound is a flavonoid glycoside with the chemical formula C32H38O19.[1] It is recognized as one of the major bioactive constituents of Semen Vaccariae, the dried ripe seeds of the annual herb Vaccaria segetalis (Neck.) Garcke of the Caryophyllaceae family.[1] This plant is widely distributed across Asia and Europe and has a long history of use in traditional medicine for promoting lactation and activating blood circulation.[1] Modern research has begun to explore the pharmacological potential of this compound, including its effects on milk synthesis, its potential role in managing diabetes, and its anti-inflammatory properties. This guide serves as a comprehensive resource for researchers interested in the isolation, characterization, and biological investigation of this compound.

Natural Occurrence and Biosynthesis

Botanical Source

The exclusive natural source of this compound identified to date is the seed of Vaccaria segetalis. These seeds are small, spherical, and black. In traditional preparations, the seeds are sometimes fried, a process that can affect the concentration of this compound.

Quantitative Occurrence

The concentration of this compound in Semen Vaccariae can vary. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) is the standard method for determining its content.

| Plant Material | Analytical Method | This compound Content | Reference |

| Raw Semen Vaccariae | HPLC-DAD | Varies; can be a major flavonoid constituent | Zhang et al., 2012 |

| Stir-fried Semen Vaccariae | HPLC-DAD | Content may be reduced due to degradation | Zhang et al., 2012 |

Biosynthesis Pathway

As of the current body of scientific literature, the specific biosynthetic pathway of this compound in Vaccaria segetalis has not been elucidated. Flavonoids, in general, are synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. This pathway leads to the formation of a chalcone scaffold, which is then modified by a series of enzymes to produce various classes of flavonoids. Glycosylation, the attachment of sugar moieties, is a final step in the biosynthesis of flavonoid glycosides like this compound. Further research, including transcriptomic and metabolomic studies of Vaccaria segetalis, is required to delineate the precise enzymatic steps leading to this compound formation.

Experimental Protocols

Extraction of this compound from Vaccaria segetalis Seeds

This protocol describes a general method for the extraction of this compound for analytical purposes. For preparative scale, the quantities should be scaled up accordingly.

3.1.1. Materials and Reagents

-

Dried seeds of Vaccaria segetalis

-

Methanol (HPLC grade)

-

Deionized water

-

Grinder or mill

-

Ultrasonic bath

-

Filtration apparatus (e.g., filter paper or 0.45 µm membrane filter)

-

Rotary evaporator

3.1.2. Procedure

-

Sample Preparation: Grind the dried seeds of Vaccaria segetalis into a fine powder.

-

Extraction:

-

Accurately weigh a specific amount of the powdered seeds (e.g., 1.0 g).

-

Add a defined volume of methanol (e.g., 50 mL) to the powder.

-

Perform ultrasonic-assisted extraction for a specified duration (e.g., 30 minutes) at room temperature.

-

-

Filtration: Filter the extract through filter paper or a 0.45 µm membrane filter to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

-

Reconstitution: Redissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration for further analysis or purification.

Preparative Isolation of this compound

For obtaining pure this compound for biological studies, preparative chromatography techniques are employed. Counter-current chromatography (CCC) is a suitable method for the separation of polar compounds like flavonoid glycosides from complex mixtures, as it avoids irreversible adsorption onto a solid support.[2][3][4][5][6]

3.2.1. Principle of Counter-Current Chromatography CCC is a liquid-liquid partition chromatography technique where separation is based on the differential partitioning of solutes between two immiscible liquid phases. One phase acts as the stationary phase, held in place by centrifugal force, while the other mobile phase is pumped through it.

3.2.2. General Workflow for CCC Isolation of this compound

Caption: General workflow for the preparative isolation of this compound.

Analytical Quantification of this compound by HPLC-DAD

This protocol provides a validated method for the simultaneous quantification of this compound and other major constituents in Semen Vaccariae.

3.3.1. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

-

Column: Agilent Zorbax SB-C18 column (or equivalent).

-

Mobile Phase: Gradient elution with methanol and water.

-

Detection Wavelength: As appropriate for this compound (e.g., around 270 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

3.3.2. Method Validation Parameters

-

Linearity: Establish a calibration curve with standard solutions of this compound at different concentrations. A good linearity is indicated by a correlation coefficient (R²) > 0.999.

-

Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Precision: Assess intra- and inter-day precision by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 3%.

-

Accuracy: Determine the recovery rate by spiking a known amount of this compound standard into a sample matrix. Recovery rates are generally expected to be within 95-105%.

Structural Characterization of this compound

The identity of isolated this compound should be confirmed using spectroscopic methods.

3.4.1. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (HPLC-ESI-MS).

-

Analysis: Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), information about its structure, including the sugar moieties and the aglycone core.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

-

Analysis: Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule, confirming the identity and purity of the isolated this compound.

In Vitro Analysis of this compound's Effect on Bovine Mammary Epithelial Cells (BMECs)

This protocol outlines the key steps to investigate the effect of this compound on the proliferation and milk synthesis of BMECs.

3.5.1. Cell Culture

-

Cell Line: Bovine Mammary Epithelial Cells (BMECs).

-

Culture Medium: DMEM/F-12 medium supplemented with fetal bovine serum (FBS), insulin, hydrocortisone, and antibiotics.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

3.5.2. Treatment Protocol

-

Seed BMECs in culture plates and allow them to adhere and grow to a desired confluency.

-

Starve the cells in a serum-free medium for a period (e.g., 12-24 hours) to synchronize them.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µg/mL) for a specified duration (e.g., 24-48 hours). A positive control (e.g., prolactin) and a vehicle control should be included.

3.5.3. Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Logical Relationships

This compound has been shown to promote the proliferation and milk synthesis in bovine mammary epithelial cells through the Prolactin receptor (PrlR)-PI3K signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed signaling pathway of this compound in bovine mammary epithelial cells.

Conclusion

This compound, a prominent flavonoid glycoside from the seeds of Vaccaria segetalis, presents a compelling subject for further research in drug development and nutritional science. This technical guide provides a foundational framework for its extraction, purification, analysis, and in vitro investigation. The detailed protocols and workflow diagrams are intended to facilitate reproducible and robust scientific inquiry into the biological activities and potential applications of this promising natural compound. Future research should focus on elucidating the complete biosynthetic pathway of this compound and expanding the scope of its pharmacological evaluation in various preclinical models.

References

In-Depth Technical Guide to the Chemical Structure and Properties of Vaccarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of vaccarin. It includes detailed experimental protocols for key assays and visual representations of its known signaling pathways to support further research and development.

Chemical Structure and Identification

This compound is a flavonoid glycoside, a class of natural products known for their diverse biological activities.[1] Its chemical structure consists of an apigenin aglycone backbone substituted with a glucosyl and an arabinosyl moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | [2] |

| CAS Number | 53452-16-7 | [2][3] |

| Molecular Formula | C₃₂H₃₈O₁₉ | [2] |

| Molecular Weight | 726.63 g/mol | [2] |

| Canonical SMILES | C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6--INVALID-LINK--CO)O)O)O)O)CO)O)O)O)O">C@@HO | PubChem |

| InChI Key | GYIKGLVKALOGDP-HLEFUGOVSA-N | [2] |

Physicochemical Properties

This compound is typically a yellow crystalline powder. Its solubility and other physical characteristics are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow crystalline powder | |

| Melting Point | 209-211 °C | |

| Boiling Point (Predicted) | 1088.1 ± 65.0 °C | |

| Density (Predicted) | 1.82 g/cm³ | |

| Solubility | Easily soluble in methanol, ethanol, and methanol-water mixtures. Limited solubility in DMSO (≥7.26 mg/mL). Hardly soluble in chloroform, ethyl acetate, and petroleum ether. | [4] |

| pKa (Predicted) | 5.86 ± 0.40 | ChemAxon |

| Storage | Store at -20°C for long-term stability. | [3][4] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a wide range of pharmacological activities, positioning it as a promising candidate for therapeutic development. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Key Pharmacological Activities:

-

Pro-angiogenic Effects: this compound promotes endothelial cell proliferation and neovascularization.

-

Anti-diabetic Properties: It improves insulin sensitivity and alleviates endothelial inflammatory injury associated with diabetes.

-

Bone Health: this compound shows potential in preventing osteoporosis by modulating osteoclast formation.

-

Hepatoprotective Effects: It has demonstrated protective effects on the liver.[1]

The biological activities of this compound are attributed to its ability to modulate specific cellular signaling pathways. In vivo metabolism studies in rats have shown that this compound undergoes biotransformation through methylation, hydroxylation, glycosylation, and deglycosylation.

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its interaction with several critical signaling pathways. The following diagrams illustrate these pathways.

Caption: this compound-mediated activation of Akt and Erk signaling pathways.

Caption: this compound's role in the miR-570-3p/HDAC1 signaling pathway.

Caption: The proposed PTK2/p53/FN1 signaling axis modulated by this compound.

Caption: TGR5/AMPK signaling pathway activation by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Proliferation (Sulforhodamine B Assay)

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells/well and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1.08 and 2.15 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to dissolve the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess cell migration in vitro.

-

Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Resuspend endothelial cells (e.g., HUVECs) in medium containing this compound or a vehicle control and seed them onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Image Acquisition: Capture images of the tube-like structures using a microscope.

-

Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-Erk, anti-HDAC1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify gene expression levels.

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green master mix with gene-specific primers. A typical reaction setup includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.

Dual-Luciferase Reporter Assay

This assay is used to validate the interaction between a microRNA and its target mRNA.

-

Vector Construction: Clone the 3'-UTR of the target gene (e.g., HDAC1) containing the predicted microRNA (e.g., miR-570-3p) binding site into a luciferase reporter vector.

-

Transfection: Co-transfect cells with the reporter vector, a Renilla luciferase control vector, and either a microRNA mimic or a negative control.

-

Cell Lysis and Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the microRNA on the target gene's 3'-UTR.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting pharmacological properties. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential for various conditions, including those related to angiogenesis, diabetes, and bone health. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential clinical applications of this compound. As with any natural product, further studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile in preclinical and clinical settings.

References

The Influence of Vaccarin on Intracellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis, has garnered significant attention for its diverse pharmacological activities. Preclinical studies have demonstrated its potential in promoting angiogenesis, wound healing, and regulating metabolic processes. The therapeutic effects of this compound are underpinned by its modulation of a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the key signaling cascades affected by this compound, with a focus on the PI3K/Akt, MAPK/ERK, NF-κB, and AMPK pathways, as well as its influence on apoptosis. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling networks to facilitate further investigation into the therapeutic potential of this compound.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. The following sections detail the mechanisms of action and present the available quantitative data for each key pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, growth, and metabolism. This compound has been shown to activate this pathway in various cellular contexts, contributing to its pro-angiogenic and proliferative effects.

Mechanism of Action: this compound is reported to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell growth and proliferation. In the context of insulin signaling, this compound has been shown to activate this pathway, leading to enhanced glucose uptake[1][2]. One study on bovine mammary epithelial cells demonstrated that this compound promotes proliferation and milk synthesis through the Prl receptor-PI3K signaling pathway[3][4].

Quantitative Data on this compound's Effect on the PI3K/Akt Pathway:

| Cell Line/Model | This compound Concentration | Observed Effect | Reference |

| Human Microvascular Endothelial Cells (HMEC-1) | 2.15 µM | Significantly promoted proliferation, migration, and tube formation. Enhanced protein expression of p-Akt. | [5][6] |

| Bovine Mammary Epithelial Cells (BMECs) | 0.5 µg/ml | Similar effects to prolactin on cell proliferation and milk synthesis. Stimulated phosphorylation of mTOR, a downstream target of Akt. | [3][4] |

| Rat Skin Excision Model | Not specified | Increased expression of p-Akt in wound tissue. | [7] |

Signaling Pathway Diagram:

This compound-mediated activation of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to activate this pathway, particularly in the context of angiogenesis and wound healing.

Mechanism of Action: this compound treatment leads to the phosphorylation and activation of ERK1/2. Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell proliferation and angiogenesis.

Quantitative Data on this compound's Effect on the MAPK/ERK Pathway:

| Cell Line/Model | This compound Concentration | Observed Effect | Reference |

| Human Microvascular Endothelial Cells (HMEC-1) | 2.15 µM | Enhanced protein expression of p-Erk. | [5] |

| Rat Skin Excision Model | Not specified | Increased expression of p-Erk in wound tissue. | [7] |

Signaling Pathway Diagram:

This compound-induced activation of the MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, immunity, and cell survival. Some evidence suggests that this compound may possess anti-inflammatory properties through the inhibition of the NF-κB pathway.

Mechanism of Action: In inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines. This compound is thought to inhibit this pathway, potentially by preventing the degradation of IκBα, which would otherwise release NF-κB to translocate to the nucleus and initiate gene transcription. However, direct quantitative data on this compound's effect on specific NF-κB pathway components is limited.

Signaling Pathway Diagram:

Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways to generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been implicated in the activation of the AMPK signaling pathway, which may contribute to its metabolic regulatory effects.

Mechanism of Action: this compound may activate AMPK, leading to the phosphorylation of downstream targets involved in glucose uptake and fatty acid oxidation. This activation can improve insulin sensitivity and cellular energy status. Quantitative data directly linking this compound to specific fold-changes in AMPK phosphorylation is an area for further research.

Signaling Pathway Diagram:

Activation of the AMPK signaling pathway by this compound.

Apoptosis

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. This compound has been suggested to have anti-apoptotic effects in certain contexts, contributing to its pro-survival and tissue-protective properties.

Mechanism of Action: this compound's anti-apoptotic effects are likely mediated through the activation of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, which can inhibit the activity of pro-apoptotic proteins and promote the expression of anti-apoptotic factors. Studies have shown that this compound can alleviate cisplatin-induced acute kidney injury by inhibiting apoptosis[8]. However, specific quantitative data on the modulation of apoptotic markers like caspase activity or Bcl-2 family protein expression by this compound is an area requiring more detailed investigation.

Logical Relationship Diagram:

This compound's indirect inhibition of apoptosis via pro-survival pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of intracellular signaling pathways. These protocols can be adapted for investigating the effects of this compound.

Western Blot Analysis

Objective: To detect and quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., Akt, ERK) in response to this compound treatment.

Experimental Workflow Diagram:

A typical workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell proliferation and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

TUNEL Assay for Apoptosis Detection

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a positive control for apoptosis (e.g., staurosporine).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's instructions.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

NF-κB Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the untreated control.

AMPK Activity Assay

Objective: To determine the effect of this compound on the activity of AMPK.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse to obtain total protein extracts.

-

Immunoprecipitation (Optional): Immunoprecipitate AMPK from the cell lysates using an anti-AMPK antibody.

-

Kinase Assay: Perform a kinase assay using a specific AMPK substrate (e.g., SAMS peptide) and [γ-³²P]ATP.

-

Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter or by autoradiography after SDS-PAGE.

-

Data Analysis: Calculate the specific activity of AMPK and compare the activity in this compound-treated samples to control samples. Alternatively, non-radioactive kinase assay kits are commercially available.

Conclusion

This compound demonstrates a significant capacity to modulate key intracellular signaling pathways, including the PI3K/Akt, MAPK/ERK, NF-κB, and AMPK pathways. These interactions provide a molecular basis for its observed pharmacological effects on angiogenesis, cell proliferation, metabolism, and inflammation. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the upstream targets of this compound and expanding the quantitative understanding of its effects on a broader range of signaling molecules and cellular processes. The continued investigation of this compound's mechanisms of action holds promise for the development of novel therapeutic strategies for a variety of diseases.

References

- 1. biotna.net [biotna.net]

- 2. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. TUNEL assay [bio-protocol.org]

- 4. This compound promotes proliferation of and milk synthesis in bovine mammary epithelial cells through the Prl receptor-PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB reporter assay [bio-protocol.org]

- 6. abcam.com [abcam.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

Vaccarin: A Double-Edged Sword in Cellular Signaling and its Ambiguous Role in Oncology

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has been investigated for various pharmacological activities. While some studies on crude extracts containing this compound have suggested potential cytotoxic effects against cancer cell lines, a deeper analysis of the isolated compound reveals a more complex and potentially contradictory role in the context of cancer biology. This technical guide synthesizes the currently available data on this compound, focusing on its influence on key cellular signaling pathways. Notably, evidence points towards this compound's ability to promote endothelial cell proliferation and angiogenesis through the activation of pro-survival pathways such as PI3K/Akt and MAPK/ERK, activities generally associated with tumor progression. This document presents the quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways implicated in this compound's observed biological effects. The information presented herein aims to provide a comprehensive and nuanced understanding of this compound's potential, highlighting the critical need for further research to elucidate its true therapeutic window, if any, as an anti-cancer agent.

Introduction

The search for novel anti-cancer agents from natural sources is a cornerstone of modern drug discovery. Flavonoids, in particular, have garnered significant attention due to their diverse biological activities. This compound, a flavonoid glycoside, has been the subject of preliminary research. However, a thorough examination of the existing literature reveals a significant gap in our understanding of its specific anti-cancer properties. This whitepaper aims to provide a detailed overview of the current state of knowledge regarding this compound, with a specific focus on its effects on signaling pathways relevant to cancer cell proliferation, survival, and angiogenesis.

Quantitative Data Summary

To date, research on the direct anti-cancer effects of isolated this compound is limited. One study investigated the cytotoxic activity of ethanolic extracts of Vitex agnus-castus (VAC) fruits, which are known to contain this compound, on several cancer cell lines. It is crucial to note that these values represent the activity of a crude extract and not purified this compound.

| Cell Line | Cancer Type | Extract | IC50 (µg/mL) |

| MDA-MB-231 | Breast Cancer | VAC Fruit Extract | 267 |

| 4T1 | Breast Cancer | VAC Fruit Extract | 162.5 |

| CT26 | Colon Cancer | VAC Fruit Extract | 196.8 |

Table 1: Cytotoxic Activity of Vitex agnus-castus (VAC) Fruit Extract

In contrast, studies on isolated this compound have focused on its pro-angiogenic effects.

| Cell Line | Biological Effect | Concentration (µM) |

| HMEC-1 | Proliferation | 2.15 |

| HMEC-1 | Migration | 1.08 and 2.15 |

| HMEC-1 | Tube Formation | 2.15 |

Table 2: Pro-angiogenic Effects of Isolated this compound

Experimental Protocols

This section details the methodologies employed in the key studies that have investigated the biological effects of this compound and related extracts.

Cytotoxicity Assay of Vitex agnus-castus (VAC) Fruit Extract

-

Cell Lines: MDA-MB-231 (human breast cancer), 4T1 (murine breast cancer), and CT26 (murine colon carcinoma).

-

Culture Conditions: Cells were cultured in a humidified atmosphere with 5% CO2 at 37°C.

-

Treatment: Ethanolic extracts of VAC fruits were dissolved in DMSO and diluted with the respective cell culture medium. The final DMSO concentration was maintained at 0.1%.

-

Assay: Cell viability was assessed using the Crystal Violet assay. Cells were seeded at 1 x 10^5 cells/well in 96-well plates and incubated for 24 hours before treatment with various concentrations of the VAC extract.

-

Data Analysis: Absorbance was measured at 600 nm. The half-maximal inhibitory concentration (IC50) was calculated using linear regression analysis.

In Vitro Angiogenesis Assays with Isolated this compound

-

Cell Line: Human microvascular endothelial cells (HMEC-1).

-

Proliferation Assay: The effect of this compound (1.08 and 2.15 µM) on HMEC-1 proliferation was evaluated using the sulforhodamine B (SRB) assay.

-

Migration Assay: The migratory capacity of HMEC-1 cells in the presence of this compound (1.08 and 2.15 µM) was assessed.

-

Tube Formation Assay: The ability of HMEC-1 cells to form capillary-like structures on Matrigel was observed after treatment with this compound (2.15 µM).

In Vivo Angiogenesis Model

-

Animal Model: Mouse Matrigel plug model.

-

Treatment: Daily oral administration of this compound.

-

Analysis: Neovascularization was assessed by detecting CD31 levels. The protein expression of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk) was evaluated by immunohistochemistry.

Signaling Pathways

The available evidence suggests that this compound's biological effects are mediated through the modulation of key signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.